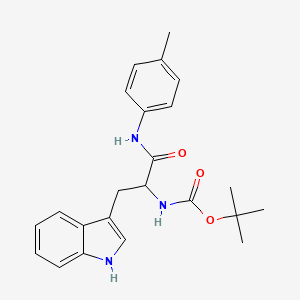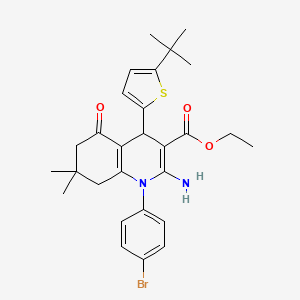
2-Amino-1-(4-bromophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(4-bromophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the class of hexahydroquinolines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-bromophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-step process. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and an ammonium acetate. The specific steps are as follows:
Condensation Reaction: The reaction starts with the condensation of 4-bromobenzaldehyde, dimedone (5,5-dimethyl-1,3-cyclohexanedione), and ethyl cyanoacetate in the presence of ammonium acetate.
Cyclization: The intermediate formed undergoes cyclization to form the hexahydroquinoline core.
Nitration: The final step involves the nitration of the compound to introduce the nitro group at the 4-position of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(4-bromophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, significantly altering the compound’s properties.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Products may include quinoline derivatives with additional ketone or carboxylic acid groups.
Reduction: The major product is the corresponding amino derivative.
Substitution: Products vary depending on the nucleophile used but can include a wide range of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly in the context of cancer research. The presence of both bromine and nitro groups makes it a versatile scaffold for drug design.
Medicine
Medicinally, this compound and its derivatives have shown promise in the development of new pharmaceuticals. They have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require complex organic structures.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(4-bromophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-Amino-1-(4-fluorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Uniqueness
Compared to its analogs, 2-Amino-1-(4-bromophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The combination of bromine and nitro groups provides a distinct electronic environment that can be exploited in various applications.
This compound’s versatility and potential make it a valuable subject of study in multiple scientific disciplines.
Propiedades
Número CAS |
311318-11-3 |
|---|---|
Fórmula molecular |
C24H21BrN4O3 |
Peso molecular |
493.4 g/mol |
Nombre IUPAC |
2-amino-1-(4-bromophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H21BrN4O3/c1-24(2)11-19-22(20(30)12-24)21(14-3-7-17(8-4-14)29(31)32)18(13-26)23(27)28(19)16-9-5-15(25)6-10-16/h3-10,21H,11-12,27H2,1-2H3 |
Clave InChI |
UEDNRBMCPYXMPT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C#N)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]benzoate](/img/structure/B11537437.png)
![2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11537442.png)
![2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11537445.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11537446.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11537457.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-cyanoacetohydrazide](/img/structure/B11537460.png)
![4-chloro-3,5-dimethyl-2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11537462.png)

![1-[3'-(3-chloro-2-methylphenyl)-4-(4-ethylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11537474.png)

![2,5,8-triphenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B11537488.png)

![4-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B11537496.png)
![N-[(E)-(4-chlorophenyl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11537503.png)
